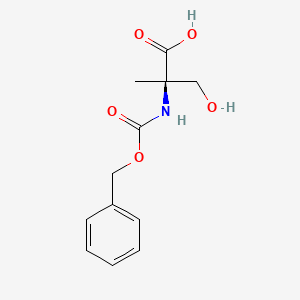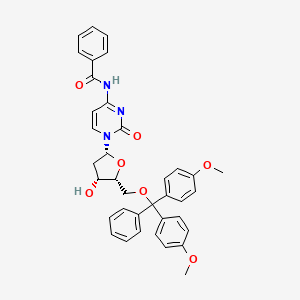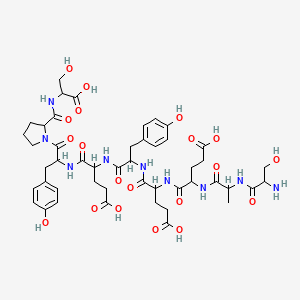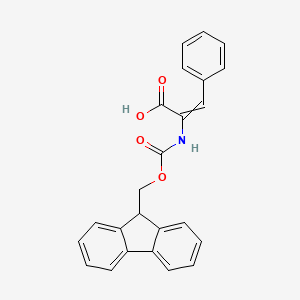
2-Naphthylamine-6-sulfonyl-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthylamine-6-sulfonyl-N-methylaniline is an organic compound with the molecular formula C17H16N2O2S and a molecular weight of 312.39 g/mol . This compound is a derivative of naphthylamine, featuring a sulfonyl group and a methylaniline moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using sulfuric acid or other sulfonating agents. The subsequent steps include purification and crystallization to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Naphthylamine-6-sulfonyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-Naphthylamine-6-sulfonyl-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound can be used in biochemical assays and as a probe in molecular biology studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthylamine-6-sulfonyl-N-methylaniline involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, while the N-methylaniline moiety can interact with biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: A simpler derivative without the sulfonyl and N-methylaniline groups.
Naphthalenesulfonic acid: Contains the sulfonyl group but lacks the naphthylamine and N-methylaniline moieties.
N-Methylaniline: Contains the N-methylaniline group but lacks the naphthylamine and sulfonyl groups.
Uniqueness
2-Naphthylamine-6-sulfonyl-N-methylaniline is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it valuable in various applications, from chemical synthesis to industrial production .
Properties
Molecular Formula |
C17H16N2O2S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
6-amino-N-methyl-N-phenylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H16N2O2S/c1-19(16-5-3-2-4-6-16)22(20,21)17-10-8-13-11-15(18)9-7-14(13)12-17/h2-12H,18H2,1H3 |
InChI Key |
BUSSHKSWSQDAOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13397593.png)



![(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13397635.png)


![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl]-5-heptenoic acid](/img/structure/B13397643.png)




![5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13397666.png)

